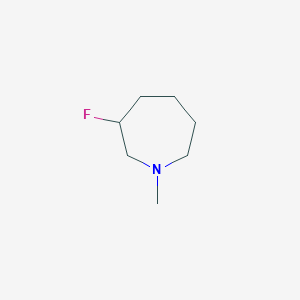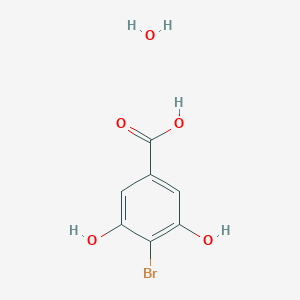
2-(Ethoxycarbonyl)-4,5-difluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethoxycarbonyl)-4,5-difluorobenzoic acid is an organic compound with the molecular formula C10H8F2O4 This compound is characterized by the presence of an ethoxycarbonyl group and two fluorine atoms attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethoxycarbonyl)-4,5-difluorobenzoic acid typically involves the esterification of 4,5-difluorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or aldehydes.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of 4,5-difluorobenzoic acid derivatives.
Reduction: Formation of 2-(ethoxycarbonyl)-4,5-difluorobenzyl alcohol.
Substitution: Formation of 2-(ethoxycarbonyl)-4,5-difluoro-substituted benzoic acids.
Applications De Recherche Scientifique
2-(Ethoxycarbonyl)-4,5-difluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its ability to inhibit certain enzymes or interact with specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings that require specific chemical properties imparted by the fluorine atoms.
Mécanisme D'action
The mechanism by which 2-(Ethoxycarbonyl)-4,5-difluorobenzoic acid exerts its effects is largely dependent on its interaction with molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This can lead to inhibition of enzyme activity or modulation of biological pathways. The ethoxycarbonyl group also plays a role in increasing the compound’s lipophilicity, which can affect its absorption and distribution in biological systems.
Comparaison Avec Des Composés Similaires
4,5-Difluorobenzoic acid: Lacks the ethoxycarbonyl group, making it less lipophilic and potentially less bioactive.
2-(Methoxycarbonyl)-4,5-difluorobenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group, which can affect its reactivity and biological activity.
2-(Ethoxycarbonyl)-3,4-difluorobenzoic acid: Positional isomer with different substitution pattern, leading to different chemical and biological properties.
Uniqueness: 2-(Ethoxycarbonyl)-4,5-difluorobenzoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential biological activity. The combination of the ethoxycarbonyl group and the fluorine atoms makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H8F2O4 |
|---|---|
Poids moléculaire |
230.16 g/mol |
Nom IUPAC |
2-ethoxycarbonyl-4,5-difluorobenzoic acid |
InChI |
InChI=1S/C10H8F2O4/c1-2-16-10(15)6-4-8(12)7(11)3-5(6)9(13)14/h3-4H,2H2,1H3,(H,13,14) |
Clé InChI |
GGMPZSOZYNOKAK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C(C=C1C(=O)O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B12837591.png)

![N-Butyl-2-[[2-(4-Fluorophenyl)-7-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12837611.png)
![6-bromo-7-methyloxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B12837625.png)





![2-(((6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)thio)methyl)quinazolin-4(3H)-one](/img/structure/B12837657.png)




